2-(2-aminopyrimidin-4-yl)phenyl sulfurofluoridate
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Overview
Description
2-(2-aminopyrimidin-4-yl)phenyl sulfurofluoridate is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminopyrimidin-4-yl)phenyl sulfurofluoridate typically involves multiple steps, starting from acyclic starting materials. One common route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the amino group: The amino group can be introduced through S-methylation and subsequent oxidation to form methylsulfonyl compounds.
Formation of the sulfurofluoridate group: This step involves the reaction of the intermediate with suitable fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminopyrimidin-4-yl)phenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfurofluoridate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(2-aminopyrimidin-4-yl)phenyl sulfurofluoridate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiviral, and antitumor agent. It has shown inhibitory activity against various enzymes and receptors involved in disease pathways.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties. It is explored for use in organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a probe to study biological processes and pathways. It is used in assays to investigate enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-aminopyrimidin-4-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of inflammatory mediators. It can also interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
2-(2-aminopyrimidin-4-yl)phenyl sulfurofluoridate can be compared with other similar compounds, such as:
2-aminopyrimidin-4-yl phenyl sulfonate: Similar structure but with a sulfonate group instead of sulfurofluoridate.
2-aminopyrimidin-4-yl phenyl sulfate: Contains a sulfate group, leading to different chemical properties and reactivity.
2-aminopyrimidin-4-yl phenyl sulfoxide: Contains a sulfoxide group, which affects its oxidation state and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2411241-39-7 |
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Molecular Formula |
C10H8FN3O3S |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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